

"physical and chemical properties of Tetrakis(4-nitrophenyl)methane"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrakis(4-nitrophenyl)methane*

Cat. No.: *B1336605*

[Get Quote](#)

An In-depth Technical Guide to Tetrakis(4-nitrophenyl)methane

Introduction

Tetrakis(4-nitrophenyl)methane (TNPM) is a highly symmetric, tetrahedral organic compound.^[1] Its molecular structure consists of a central carbon atom bonded to four 4-nitrophenyl groups. This unique three-dimensional arrangement makes it a valuable building block in the fields of supramolecular chemistry and materials science.^{[1][2]} TNPM is noted for its ability to form crystalline inclusion compounds with a variety of solvents, demonstrating significant structural adaptability.^{[2][3]} It serves as a key precursor for the synthesis of other functionalized tetrahedral molecules, such as tetrakis(4-aminophenyl)methane.^{[1][4]}

Physical and Chemical Properties

The physical and chemical characteristics of **Tetrakis(4-nitrophenyl)methane** are summarized below. The compound is typically a solid, with its color ranging from white to orange or green, depending on its crystalline form and purity.^[1]

Data Presentation: Physical and Spectroscopic Properties

Property	Value
Molecular Formula	C ₂₅ H ₁₆ N ₄ O ₈ ^[5]
Molecular Weight	500.4 g/mol ^[5]
Appearance	White to Orange to Green powder/crystal ^{[1][6]}
Melting Point	339 °C (Solvent: Tetrahydrofuran) ^[6]
Boiling Point	688.5 ± 55.0 °C (Predicted) ^[6]
Density	1.457 ± 0.06 g/cm ³ (Predicted) ^[6]
¹ H NMR (300 MHz, DMSO)	δ (ppm): 8.51 (d, J = 8.7 Hz, 8H, Ar-H), 7.85 (d, J = 8.7 Hz, 8H, Ar-H) ^[7]
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H) ^[8]
CAS Number	60532-62-9 ^{[1][5]}

Reactivity and Chemical Behavior

Tetrakis(4-nitrophenyl)methane's chemical behavior is largely defined by its tetrahedral core and the electron-withdrawing nature of the four nitro groups.

- **Supramolecular Chemistry:** TNPM is a notable host material in supramolecular chemistry.^[2] It has the ability to form crystalline solvates with a wide range of solvents, including THF, dioxane, nitrobenzene, and others.^[2] These inclusion compounds are often held together by weak intermolecular forces such as C-H···O and π···π interactions, leading to complex, interpenetrated diamondoid network structures.^[2]
- **Precursor for Synthesis:** The most prominent chemical reaction involving TNPM is the reduction of its nitro groups to form tetrakis(4-aminophenyl)methane (TAPM).^{[4][7][9]} This transformation converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the molecule's electronic properties and reactivity. TAPM is a crucial building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.^[8]

- Synthesis of Porous Organic Frameworks: TNPM can be used in the synthesis of azo-linked porous organic frameworks (azo-POFs). For example, reacting TNPM with zinc powder and sodium hydroxide in a mixture of THF and DMF leads to the formation of azo-POF-1.[7]

Experimental Protocols

Detailed methodologies for the synthesis of **Tetrakis(4-nitrophenyl)methane** and its subsequent reduction are provided below.

Synthesis of Tetrakis(4-nitrophenyl)methane

This protocol describes the nitration of tetraphenylmethane to yield **Tetrakis(4-nitrophenyl)methane**.[7][8]

Materials:

- Tetraphenylmethane
- Fuming nitric acid
- Sulfuric acid (18 M) or Acetic Anhydride/Glacial Acetic Acid
- Deionized water
- Tetrahydrofuran (THF) for recrystallization

Procedure 1 (with Sulfuric Acid):[8]

- A mixture of 15.7 M nitric acid (41.1 mL) and 18 M sulfuric acid (19.9 mL) is prepared in an Erlenmeyer flask and cooled to 0 °C.
- Tetraphenylmethane (9.9 g, 30.9 mmol) is placed in a 250 mL round-bottom flask, equipped with a stir bar, and cooled in an ice bath.
- The cold acid mixture is added dropwise to the tetraphenylmethane at 0 °C with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

- After 6 hours, the flask is placed back into an ice bath and the reaction is quenched by diluting with approximately 35 mL of deionized water.
- The resulting mixture is vacuum filtered through a fine porous fritted funnel and the collected solid is washed with a large amount of water.
- The crude product is recrystallized from THF to yield pure **Tetrakis(4-nitrophenyl)methane** (Yield: 40%).[\[8\]](#)

Procedure 2 (with Acetic Anhydride):[\[7\]](#)

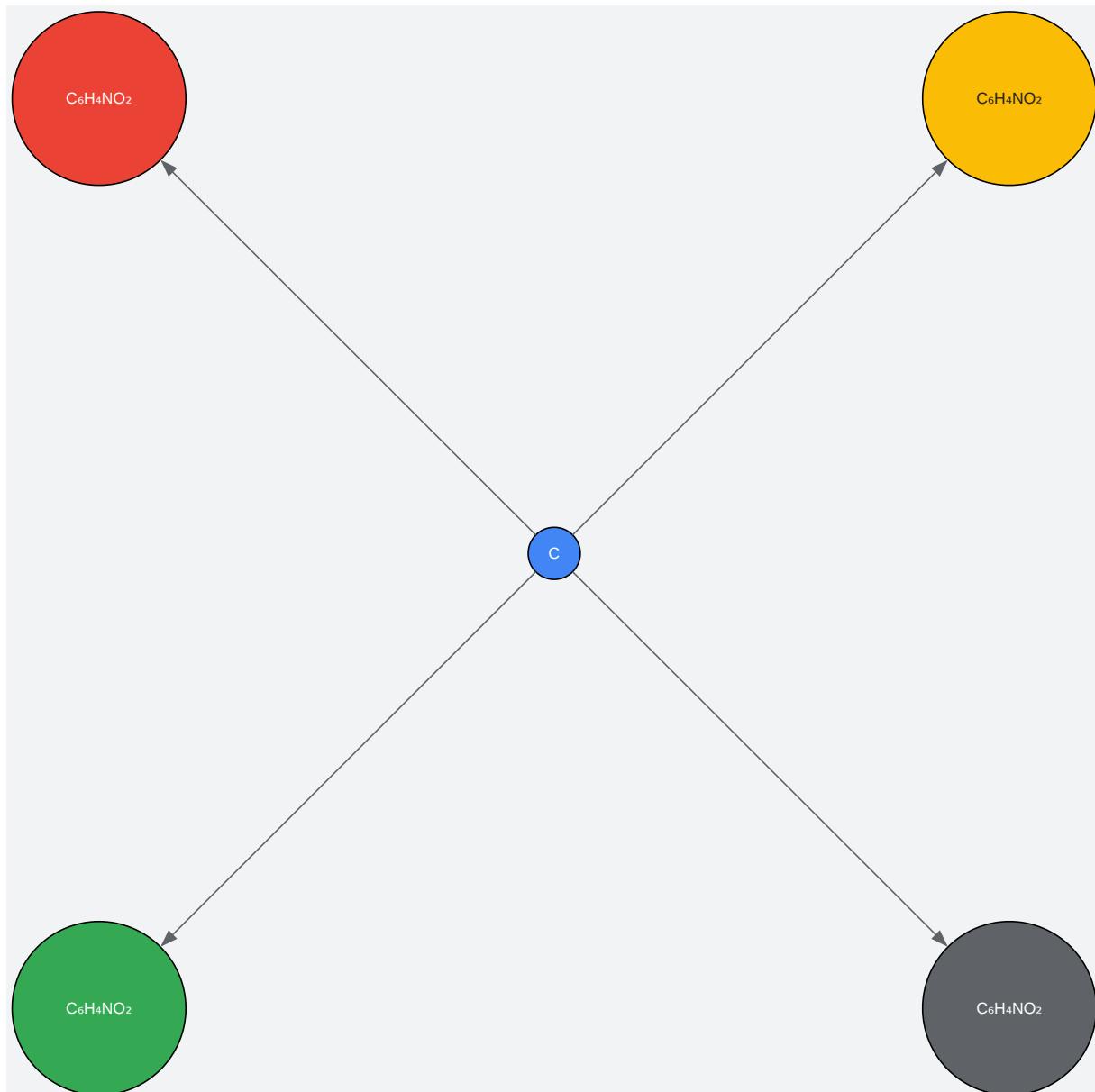
- Fuming nitric acid (13 mL) is cooled to -10 °C in a round-bottom flask.
- Tetraphenylmethane (5 g, 15.6 mmol) is added in small portions to the cooled nitric acid under vigorous stirring.
- A mixture of acetic anhydride (6 mL) and glacial acetic acid (8 mL) is then added dropwise.
- The mixture is stirred for 15 minutes, after which 16 mL of glacial acetic acid is added to dilute the mixture.
- The product is collected by filtration and the resulting yellow solid is washed with plenty of water (Yield: 40%).[\[7\]](#)

Reduction of Tetrakis(4-nitrophenyl)methane to Tetrakis(4-aminophenyl)methane

This protocol details the conversion of TNPM to Tetrakis(4-aminophenyl)methane (TAPM) using Raney nickel as a catalyst.[\[4\]](#)[\[7\]](#)

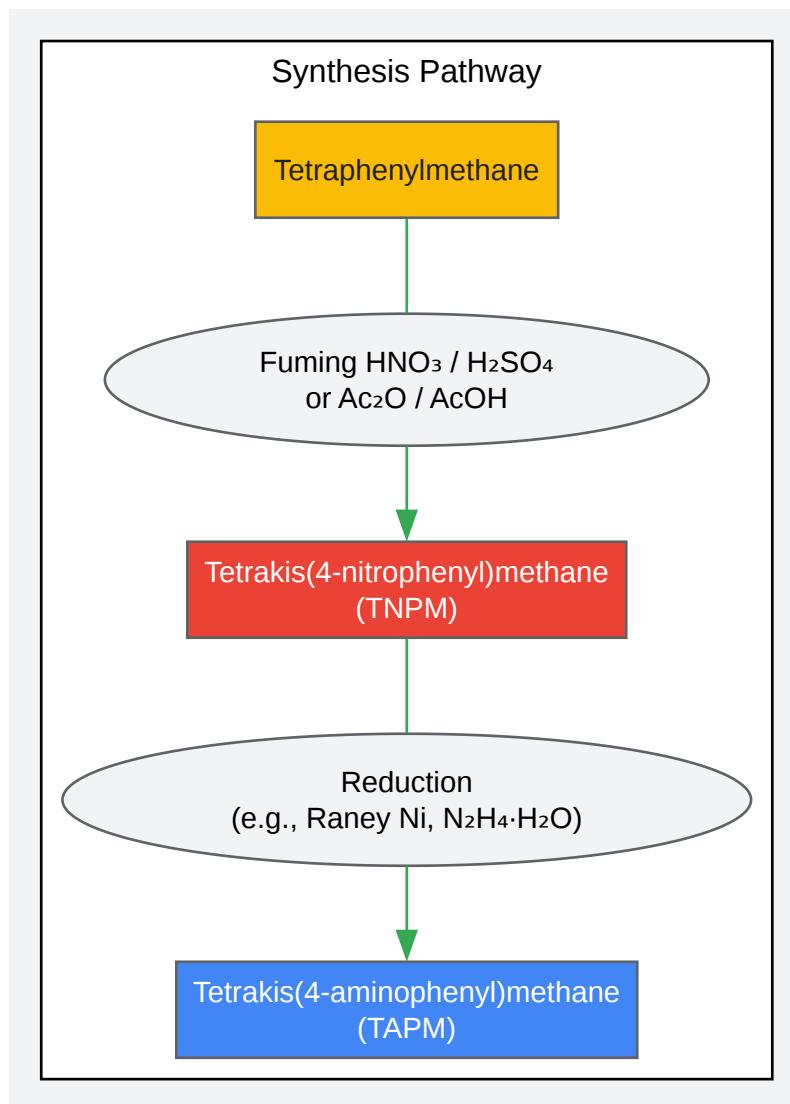
Materials:

- **Tetrakis(4-nitrophenyl)methane** (TNPM)
- Tetrahydrofuran (THF)
- Raney nickel

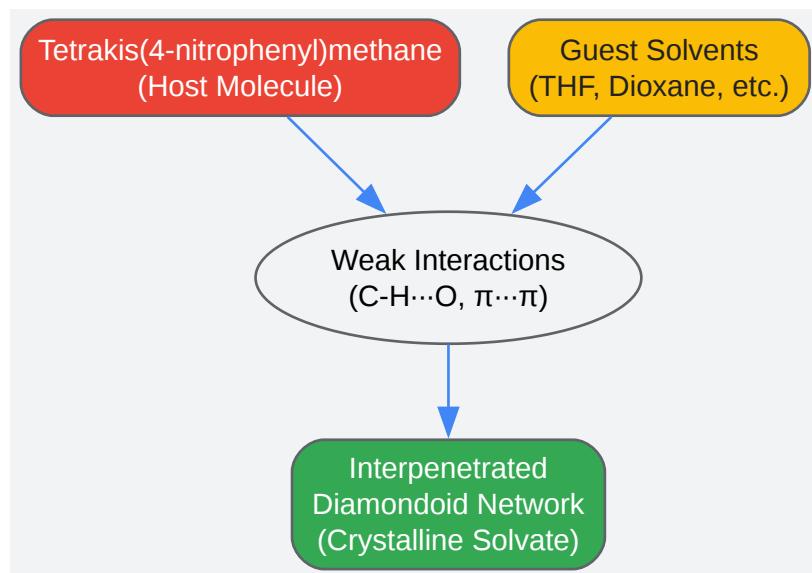

- Hydrazine monohydrate

Procedure:

- **Tetrakis(4-nitrophenyl)methane** (500 mg, 1 mmol) is dissolved in 10 mL of THF.[\[7\]](#)
- Raney nickel (approximately 2 g) is carefully added to the solution.[\[7\]](#)
- Hydrazine monohydrate (670 mg, 13.4 mmol) is added to the reaction mixture.[\[7\]](#)
- The mixture is heated to reflux for 2 hours.[\[7\]](#)
- After cooling to room temperature, the Raney nickel is removed by filtration.[\[7\]](#)
- The solvent is evaporated to yield Tetrakis(4-aminophenyl)methane.


Visualizations

The following diagrams illustrate the structure, synthesis, and properties of **Tetrakis(4-nitrophenyl)methane**.


[Click to download full resolution via product page](#)

Caption: Molecular structure of **Tetrakis(4-nitrophenyl)methane**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from Tetraphenylmethane to TNPM and TAPM.

[Click to download full resolution via product page](#)

Caption: Logical relationship of TNPM as a host in supramolecular chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tetrakis(4-nitrophenyl)Methane | 60532-62-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrakis(4-nitrophenyl)methane CAS No.:60532-62-9 - Ruixibiotech [ruixibiotech.com]
- 4. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]
- 5. Tetrakis(4-nitrophenyl)methane | C25H16N4O8 | CID 10185371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tetrakis(4-nitrophenyl)Methane CAS#: 60532-62-9 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. zaguan.unizar.es [zaguan.unizar.es]

- To cite this document: BenchChem. ["physical and chemical properties of Tetrakis(4-nitrophenyl)methane"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336605#physical-and-chemical-properties-of-tetrakis-4-nitrophenyl-methane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com